Factor IXa Inhibition Potency and Selectivity
Aminobenzisoxazole derivatives, for which 5-aminobenzo[d]isoxazole-3-carboxylic acid serves as a key synthetic intermediate, demonstrate nanomolar inhibition of coagulation factor IXa with high selectivity over factor Xa [1]. The lead compound in this series achieved an IC50 of 36 nM against FIXa [1]. Critically, this compound class exhibits highly selective inhibition of FIXa over FXa, a differentiation from broader-spectrum anticoagulant scaffolds that target multiple coagulation factors simultaneously [1]. This selectivity profile was confirmed through parallel enzymatic assays and functional coagulation tests (aPTT and PT) [1].
| Evidence Dimension | Enzymatic inhibition (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 = 36 nM against FIXa; highly selective over FXa |
| Comparator Or Baseline | FXa enzymatic activity (parallel assay) |
| Quantified Difference | Selective inhibition of FIXa over FXa (fold-selectivity not explicitly reported in abstract) |
| Conditions | In vitro enzymatic assay; aPTT and PT functional coagulation tests |
Why This Matters
This selectivity profile supports procurement for anticoagulant discovery programs seeking to minimize bleeding risk associated with dual FIXa/FXa inhibition.
- [1] Sakurada, I., Endo, T., Hikita, K., Hirabayashi, T., Hosaka, Y., Kato, Y., Maeda, Y., Matsumoto, S., Mizuno, T., Nagasue, H., Nishimura, T., Shimada, S., Shinozaki, K., Tagawa, H., Takeuchi, K., Yokoyama, T. (2017). Discovery of novel aminobenzisoxazole derivatives as orally available factor IXa inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2622-2628. View Source
